N-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxamide
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Overview
Description
N-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxamide is an organic compound that features a cyclopropane ring substituted with two phenyl groups and a carboxamide group attached to a 4-bromophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxamide typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where a suitable precursor such as a diazo compound reacts with an alkene in the presence of a catalyst.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a bromination reaction using bromine or a brominating agent like N-bromosuccinimide (NBS).
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate with an amine, such as aniline, under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products:
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromophenyl group can enhance binding affinity to certain targets, while the cyclopropane ring may contribute to the compound’s stability and reactivity.
Comparison with Similar Compounds
N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide: This compound also features a bromophenyl group and has been studied for its antimicrobial and anticancer activities.
N-(4-bromophenyl)sulfonylbenzoyl-L-valine: This compound contains a bromophenyl group and has shown potential as an antimicrobial agent.
Uniqueness: N-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxamide is unique due to its cyclopropane ring, which imparts distinct structural and chemical properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C22H18BrNO |
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Molecular Weight |
392.3 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2,2-diphenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C22H18BrNO/c23-18-11-13-19(14-12-18)24-21(25)20-15-22(20,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,20H,15H2,(H,24,25) |
InChI Key |
POIIRAODHHPJHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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